2-Propen-1-one, 1-(3-methylphenyl)-

Description

Classification as an α,β-Unsaturated Ketone

2-Propen-1-one, 1-(3-methylphenyl)- is classified as an α,β-unsaturated ketone. This classification stems from the presence of a ketone functional group and a carbon-carbon double bond separated by a single bond. This conjugation of the double bond and the carbonyl group is a defining feature of this class of compounds. wikipedia.orgtjpr.org The general structure of α,β-unsaturated carbonyl compounds is (O=CR)−Cα=Cβ−R. wikipedia.org The presence of the reactive keto-ethylenic group (-CO-CH=CH-) is characteristic of these molecules. tjpr.org

The reactivity of α,β-unsaturated ketones is influenced by the electron-withdrawing nature of the carbonyl group, which polarizes the conjugated system. This makes the β-carbon susceptible to nucleophilic attack, a type of reactivity known as vinylogous reactivity. wikipedia.org

Structural Context within Chalcone (B49325) Derivatives and Related Conjugated Systems

2-Propen-1-one, 1-(3-methylphenyl)- is a derivative of chalcone, which has the basic structure of 1,3-diphenyl-2-propen-1-one. nih.govnih.gov Chalcones are naturally occurring compounds and are considered important intermediates in organic synthesis due to their versatile chemical nature. researchgate.net They serve as precursors for the synthesis of flavonoids, a large class of plant secondary metabolites. wisdomlib.org The structure of 2-Propen-1-one, 1-(3-methylphenyl)- features a phenyl group and a 3-methylphenyl group attached to the ends of the propenone backbone.

The conjugated system in chalcones, including 2-Propen-1-one, 1-(3-methylphenyl)-, involves the delocalization of π-electrons across the aromatic rings and the enone moiety. This extensive conjugation affects their spectroscopic properties, such as their absorption in the ultraviolet-visible region. tjpr.orglibretexts.org

Significance in Organic Synthesis and Medicinal Chemistry as a Precursor

The chemical scaffold of 2-Propen-1-one, 1-(3-methylphenyl)- and other chalcones is a privileged structure in medicinal chemistry. These compounds and their derivatives have been shown to exhibit a wide range of biological activities. nih.gov They are often used as starting materials for the synthesis of various heterocyclic compounds. researchgate.net The versatility of the chalcone framework allows for the introduction of different substituents on the aromatic rings, leading to a vast library of compounds with diverse pharmacological properties. nih.gov

In organic synthesis, the α,β-unsaturated ketone moiety of 2-Propen-1-one, 1-(3-methylphenyl)- allows for a variety of chemical transformations. These include Michael additions, cycloadditions, and reductions, which enable the construction of more complex molecular architectures. The preparation of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of an acid or base catalyst. tjpr.orggoogle.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 2-Propen-1-one, 1-(3-methylphenyl)- and related compounds.

| Property | Value |

| IUPAC Name | (2E)-1-(3-Methylphenyl)-3-phenylprop-2-en-1-one |

| Synonyms | 3'-Methylchalcone, trans-3-Methylchalcone |

| Molecular Formula | C16H14O |

| Molecular Weight | 222.28 g/mol nih.govnih.gov |

| CAS Number | 16619-29-7 nih.gov |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of 2-Propen-1-one, 1-(3-methylphenyl)-.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons of the α,β-unsaturated system, and the methyl group protons. The protons on the β-carbon of α,β-unsaturated carbonyl compounds typically appear at lower fields than ordinary alkene protons. libretexts.org |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons. |

| Infrared (IR) | The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1685 cm⁻¹, and a band for the C=C stretching vibration. The conjugation lowers the carbonyl stretching frequency compared to a non-conjugated ketone. libretexts.org |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. |

Structure

2D Structure

3D Structure

Properties

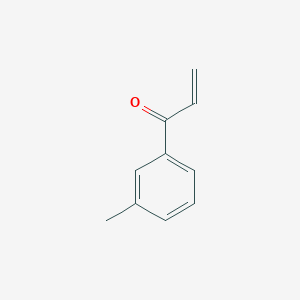

CAS No. |

51594-61-7 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-(3-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H10O/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 |

InChI Key |

WPNYTQHRCHESCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propen 1 One, 1 3 Methylphenyl and Its Analogues

Classical Condensation Approaches

Classical methods for synthesizing chalcones remain widely used due to their reliability and simplicity. These approaches typically involve the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. mdpi.com

Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a fundamental and widely employed method for the synthesis of chalcones. saudijournals.comwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing 2-Propen-1-one, 1-(3-methylphenyl)-, this would involve the reaction of 3-methylacetophenone with benzaldehyde.

The reaction mechanism initiates with the deprotonation of the α-carbon of the ketone by a base, forming an enolate ion. byjus.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone (B49325). saudijournals.combyjus.com

Several variations of the Claisen-Schmidt condensation exist, often involving different catalysts or reaction conditions to improve yields and selectivity. While traditionally base-catalyzed, acid-catalyzed versions are also known, which can be advantageous when dealing with acid-sensitive functional groups. saudijournals.comnih.gov

Role of Base Catalysis in Synthetic Routes

Base catalysis is central to the Claisen-Schmidt condensation for chalcone synthesis. researchgate.net The choice of base can significantly influence the reaction's efficiency and outcome. nih.gov Commonly used bases include alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), which are effective and readily available. saudijournals.comnih.gov Other bases like lithium hydroxide (LiOH), barium hydroxide (Ba(OH)₂), and potassium carbonate (K₂CO₃) have also been successfully employed. researchgate.netnih.gov

A comparative study on the synthesis of (E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-prop-2-en-1-one using various bases demonstrated that lithium hydroxide provided superior yields, possibly due to a chelating effect. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired chalcone. mdpi.com Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time.

Ethanol is a commonly used solvent in the Claisen-Schmidt condensation, as it effectively dissolves the reactants and the base. nih.gov However, other solvents can also be utilized depending on the specific substrates and reaction conditions. The temperature at which the reaction is conducted can influence both the reaction rate and the formation of byproducts. While many condensations are performed at room temperature, heating can sometimes be necessary to drive the reaction to completion. researchgate.net Conversely, lower temperatures may be employed to enhance selectivity and minimize side reactions.

Reaction time is another critical factor. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting materials without significant degradation of the product. For instance, a study on the synthesis of various chalcones reported reaction times ranging from hours to a full day for conventional methods. researchgate.net

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. rjpn.orgnih.gov This has led to the exploration of solvent-free systems and microwave-assisted synthesis for the production of chalcones.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. researchgate.netuitm.edu.my In the context of chalcone synthesis, solvent-free Claisen-Schmidt condensations have been successfully carried out by grinding the reactants with a solid base, such as sodium hydroxide, using a mortar and pestle. researchgate.netuitm.edu.myjetir.org This mechanochemical approach can lead to high yields and purity. researchgate.net

The success of solvent-free synthesis can sometimes be correlated with the melting point of the resulting chalcone, with higher melting point chalcones often being produced in higher yields. researchgate.net This method is considered a green chemistry approach as it minimizes the use of hazardous organic solvents. Various solid catalysts, including Mg(HSO₄)₂, have also been explored for solvent-free chalcone synthesis, offering a greener alternative to traditional methods. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Condition | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | Grinding | High | uitm.edu.my |

| Piperanal | Substituted Acetophenones | NaOH | Grinding | High | researchgate.net |

| 3-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH | Grinding | 76-86 | uitm.edu.my |

| 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | NaOH | Grinding | 76-86 | uitm.edu.my |

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | NaOH | Grinding | 76-86 | uitm.edu.my |

| Benzaldehyde Derivatives | Acetophenone | NaOH | Grinding | 65.29 | jetir.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements and often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave energy can accelerate the Claisen-Schmidt condensation for chalcone synthesis. researchgate.netekb.eg

Microwave-assisted synthesis can be performed under solvent-free conditions or in the presence of a minimal amount of a high-dielectric solvent. researchgate.netscholarsresearchlibrary.com For example, the synthesis of 2'-hydroxychalcones has been achieved in high yields (80-90%) within 3-5 minutes by irradiating a mixture of 2'-hydroxyacetophenone, benzaldehyde, and anhydrous potassium carbonate in a microwave oven. rjpn.orgresearchgate.net The use of catalysts like K₂CO₃ instead of NaOH or KOH can make the process more eco-friendly. researchgate.net

Studies comparing conventional and microwave-assisted methods for chalcone synthesis have consistently demonstrated the superiority of the latter in terms of reaction time and yield. researchgate.net For instance, a reaction that required 24 hours under conventional conditions could be completed in just 1.5 minutes with microwave irradiation, with an increase in yield from 85% to 94%. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Method | Time | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Benzaldehyde | K₂CO₃ | Microwave | 3-5 min | 80-90 | researchgate.net |

| Acetylferrocene | Various Aldehydes | Microwave | 1-5 min | - | frontiersin.org | |

| 2-Acetyl-5-chlorothiophene | Various Aldehydes | KOH | Conventional | 24 hrs | 85 | researchgate.net |

| 2-Acetyl-5-chlorothiophene | Various Aldehydes | KOH | Microwave | 1.5 min | 94 | researchgate.net |

| Acetophenone | 2-Methoxybenzaldehyde | Montmorillonite K-10 | Microwave | 9 min | 4.98 | fip.org |

Application of Recyclable Solvents and Media, such as Polyethylene (B3416737) Glycol (PEG)

The use of polyethylene glycol (PEG) as a recyclable solvent and reaction medium offers a green alternative for the synthesis of chalcones. While specific studies detailing the use of PEG for the synthesis of 2-Propen-1-one, 1-(3-methylphenyl)- are not prevalent, the application of PEG in the synthesis of other chalcone derivatives is well-documented. For instance, PEG-400 has been employed as a recyclable medium for acid-catalyzed coupling reactions, avoiding the use of volatile organic solvents and facilitating easy product recovery. acs.org In one study, PEG-conjugated manganese protoporphyrin (PEG-MnPP) was synthesized, demonstrating the versatility of PEG in creating complex molecules. nih.gov This suggests the potential for adapting PEG-based systems for the synthesis of the target compound.

Heterogeneous Catalysis (e.g., Sterculia extract catalyst, MgO particles)

Heterogeneous catalysts provide significant advantages in chemical synthesis, including ease of separation and potential for recycling. In the context of chalcone synthesis, several novel heterogeneous catalysts have been explored.

Sterculia Extract Catalyst: A noteworthy green approach involves the use of a catalyst derived from Sterculia fruit extract. This biocatalyst, which is alkaline with a pH of 9.58, has been successfully used in the Claisen-Schmidt condensation to produce chalcone derivatives. samipubco.comsamipubco.com The reaction, conducted under solvent-free conditions and microwave irradiation, achieves high yields (85-95%) in a very short reaction time (less than 3 minutes). samipubco.com The catalyst is prepared by burning the fruit of the plant to ash. samipubco.com

Magnesium Oxide (MgO) Particles: MgO particles have also emerged as an effective and environmentally friendly catalyst for chalcone synthesis. samipubco.comsamipubco.com These particles can be used in solvent-free microwave synthesis, further enhancing the green credentials of the process. samipubco.com In some instances, MgO and other metal oxides like MnO₂, and Y₂O₃ are used to catalyze the reaction between acetophenone and benzaldehyde derivatives. google.com

The use of these heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and avoiding hazardous reagents.

Phase Transfer Catalysis in Related Syntheses

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. This methodology has been successfully applied to the synthesis of various chalcone derivatives. researchgate.netrdd.edu.iq PTC can be categorized into neutral or acidic condition reactions and those occurring in the presence of strong bases. rdd.edu.iq In the context of chalcone synthesis, PTC often involves a liquid-liquid system. researchgate.netrdd.edu.iq For example, a series of substituted chalcones were prepared, and subsequently used to synthesize epoxides under phase transfer catalysis conditions using a hydrogen peroxide and alkaline media system. researchgate.net The general procedure involves stirring the reactants in a two-phase system, with the catalyst facilitating the transfer of one reactant across the phase boundary to react with the other. rdd.edu.iq This technique can lead to faster, more efficient, and economical syntheses. researchgate.net

Strategies for Stereoselective Synthesis

The propenone moiety of chalcones can exist as (E) and (Z) isomers. Controlling the stereochemistry of the double bond is a critical aspect of synthesis, as different isomers can exhibit different biological activities.

Control of (E/Z) Isomerism in the Propenone Moiety

The (E/Z) isomerism arises from the restricted rotation around the C=C double bond in the propenone backbone. studymind.co.uk The designation of an isomer as E (entgegen, opposite) or Z (zusammen, together) is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond carbons. libretexts.org

Several factors can influence the stereochemical outcome of a chalcone synthesis:

Reaction Conditions: The choice of catalyst and solvent can significantly impact the E/Z ratio of the product. For instance, in thiol-yne polymerizations, high dielectric solvents tend to favor the Z-isomer, while less-polar solvents favor the E-isomer. nih.gov

Catalyst: The use of specific catalysts can direct the reaction towards a particular isomer. For example, rhodium-catalyzed stereoselective thiol-yne polymerization has been reported. nih.gov

Synthetic Route Design: A cleverly designed synthetic pathway can lead to the selective formation of either the E or Z isomer. In one instance, different synthetic routes were employed to obtain highly selective E- and Z-isomers of an oxime derivative with yields of 96% and 94%, respectively. tsijournals.com

Photoisomerization: Existing isomers can sometimes be converted to the other form through photoisomerization. This technique has been used to obtain pure samples of the E-isomer from the Z-isomer. rsc.org

While the majority of Claisen-Schmidt condensations leading to chalcones favor the more stable (E)-isomer, specific reaction conditions can be tuned to influence the stereochemical outcome. rsc.org

Preparation of Precursors for 2-Propen-1-one, 1-(3-methylphenyl)-

The synthesis of 2-Propen-1-one, 1-(3-methylphenyl)- relies on the availability of its key precursor, 1-(3-methylphenyl)ethanone.

Synthesis of 1-(3-methylphenyl)ethanone (3'-methylacetophenone)

A process for preparing a related compound, 3-trifluoromethyl acetophenone, involves reacting a Grignard reagent derived from an isomeric mixture of halo benzotrifluoride (B45747) with a ketene (B1206846) in the presence of a transition metal ligand-acid complex. google.com This suggests that a similar Grignard-based approach could potentially be adapted for the synthesis of 1-(3-methylphenyl)ethanone.

Functionalization of the Methylphenyl Moiety for Subsequent Reactions

The structural versatility of chalcones can be significantly expanded by modifying their core scaffolds. In the case of 2-Propen-1-one, 1-(3-methylphenyl)-, the methyl group on the phenyl ring presents a valuable site for targeted chemical transformations. Functionalizing this benzylic position opens pathways to a diverse array of analogues by providing a reactive handle for subsequent coupling or substitution reactions, without altering the core α,β-unsaturated ketone system initially.

A primary and highly effective strategy for activating the methyl group is through benzylic bromination. This reaction selectively introduces a bromine atom at the position adjacent to the aromatic ring, a site stabilized by resonance. chemistrysteps.com The most common reagent for this transformation is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. youtube.comresearchgate.net The advantage of using NBS is that it provides a low, steady concentration of bromine radicals, which favors selective substitution at the benzylic position over competing reactions like addition to the enone double bond. chemistrysteps.comyoutube.com The reaction proceeds via a free radical mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (formed in situ from the reaction of HBr with NBS) to yield the desired bromomethyl derivative. youtube.com

The resulting compound, 2-Propen-1-one, 1-(3-(bromomethyl)phenyl)-, is a versatile intermediate. The bromomethyl group is an excellent electrophile and a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, reaction with sodium azide (B81097) can produce the corresponding azidomethyl analogue, while reaction with potassium cyanide can introduce a cyanomethyl group. These new functionalities can then be used in further synthetic steps, such as click chemistry or reduction to amines.

Furthermore, the brominated intermediate is a suitable substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net Reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Heck coupling can be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position. ekb.egnih.gov This methodology is powerful for linking the chalcone scaffold to other complex molecular fragments, creating hybrid molecules with potentially enhanced properties.

Another avenue for functionalization is the oxidation of the methyl group. Using strong oxidizing agents, the benzylic methyl group can be converted into a formyl (aldehyde) or a carboxyl (carboxylic acid) group. chemistrysteps.com These transformations introduce new reactive sites that can participate in a different set of subsequent reactions, such as reductive amination, esterification, or amide bond formation, further diversifying the library of accessible chalcone analogues.

The table below summarizes the key functionalization strategies for the methylphenyl moiety of 2-Propen-1-one, 1-(3-methylphenyl)-.

Table 1: Synthetic Functionalization of the Methylphenyl Group

This interactive table summarizes key transformations for the methyl group of 2-Propen-1-one, 1-(3-methylphenyl)-.

| Transformation | Reagent(s) | Resulting Functional Group | Potential Subsequent Reactions |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Bromomethyl (-CH₂Br) | Nucleophilic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇) | Carboxyl (-COOH) | Esterification, Amide Coupling |

| Nucleophilic Substitution (from Bromomethyl) | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Click Chemistry, Reduction to Amine |

| Nucleophilic Substitution (from Bromomethyl) | Potassium Cyanide (KCN) | Cyanomethyl (-CH₂CN) | Hydrolysis to Carboxylic Acid, Reduction to Amine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For 2-Propen-1-one, 1-(3-methylphenyl)-, the ¹H NMR spectrum exhibits characteristic signals for the aromatic, vinylic, and methyl protons.

The protons on the 3-methylphenyl group and the unsubstituted phenyl group resonate in the aromatic region, typically between δ 7.0 and 8.1 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the aromatic rings. The vinylic protons (H-α and H-β) of the propenone bridge appear as doublets, with their coupling constant (J) providing information about their trans or cis relationship. The methyl group protons on the tolyl ring typically appear as a singlet further upfield.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for 2-Propen-1-one, 1-(3-methylphenyl)-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.1 | m | - |

| Vinylic-H (α, β) | 7.4 - 7.9 | d | ~15.5 |

| Methyl-H | ~2.4 | s | - |

Note: 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet. The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of 2-Propen-1-one, 1-(3-methylphenyl)- shows distinct signals for each unique carbon atom.

The carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 190 ppm. The aromatic and vinylic carbons resonate in the region of δ 120-150 ppm. The methyl carbon of the tolyl group gives a signal at a much higher field, typically around δ 21 ppm. The specific chemical shifts can be influenced by the electronic effects of the substituents on the aromatic rings. libretexts.org

Table 2: ¹³C NMR Chemical Shift Data for 2-Propen-1-one, 1-(3-methylphenyl)-

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~190 |

| Aromatic/Vinylic-C | 120 - 150 |

| Methyl-C | ~21 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as the vinylic protons and their neighboring aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs (¹³C-¹H), allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum. columbia.edupressbooks.pub

These 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the assignments made from 1D NMR spectra and elucidating the complete bonding framework of 2-Propen-1-one, 1-(3-methylphenyl)-. science.govnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 2-Propen-1-one, 1-(3-methylphenyl)- displays characteristic absorption bands corresponding to its key structural features.

The most prominent band is the C=O stretching vibration of the ketone group, which typically appears in the range of 1650-1670 cm⁻¹. The C=C stretching vibration of the propenone double bond is usually observed around 1580-1620 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. libretexts.org Bending vibrations for C-H bonds in the aromatic rings and the vinyl group are also present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key FTIR Absorption Bands for 2-Propen-1-one, 1-(3-methylphenyl)-

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650 - 1670 |

| C=C (Alkene) | Stretching | 1580 - 1620 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | < 3000 |

| C-H | Bending | Fingerprint Region |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy relies on the inelastic scattering of monochromatic light.

In the FT-Raman spectrum of 2-Propen-1-one, 1-(3-methylphenyl)-, the symmetric vibrations and vibrations of non-polar bonds often give rise to strong signals. The C=C stretching vibration of the propenone unit and the aromatic ring stretching vibrations are typically prominent in the Raman spectrum. The C=O stretching vibration, while strong in the FTIR spectrum, may be weaker in the Raman spectrum. The combination of FTIR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule. nist.gov

Electronic Absorption and Emission Spectroscopy

The electronic properties are primarily studied using Ultraviolet-Visible (UV-Vis) spectroscopy, which provides insight into the conjugated π-electron system of the molecule.

The UV-Vis spectrum of 2-Propen-1-one, 1-(3-methylphenyl)- is dominated by strong absorptions arising from its extended conjugated system, which includes the two phenyl rings and the α,β-unsaturated ketone bridge. libretexts.org The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). masterorganicchemistry.com For chalcones, the most significant electronic transitions are of the π→π* and n→π* types. libretexts.org The extensive conjugation in the molecule lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.orgmasterorganicchemistry.com

The UV-Vis spectra of chalcones typically display two major absorption bands, often referred to as Band I and Band II. nist.gov

Band I: This intense absorption band, appearing at a longer wavelength (typically >300 nm), is attributed to the π→π* electronic transition involving the entire conjugated system of the cinnamoyl group (Ar-CH=CH-C=O). nist.gov

Band II: This band is observed at a shorter wavelength (typically around 240-270 nm) and corresponds to the π→π* transition primarily associated with the benzoyl moiety (Ar-C=O). nist.gov

A much weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at longer wavelengths, but it is often obscured by the more intense π→π* bands. libretexts.org

Table 2: Typical UV-Vis Absorption Data for Chalcones

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Band I | 300 - 340 | π→π* (Cinnamoyl system) |

| Band II | 240 - 270 | π→π* (Benzoyl system) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For 2-Propen-1-one, 1-(3-methylphenyl)-, with a molecular formula of C₁₆H₁₄O, the exact molecular weight is 222.10 g/mol . nih.govnih.gov

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value of 222. As a ketone, the molecule undergoes characteristic α-cleavage on either side of the carbonyl group. miamioh.edu The fragmentation of aromatic ketones often involves the loss of the radical groups attached to the carbonyl, leading to stable acylium ions. miamioh.edu

Key expected fragment ions include:

[M - H]⁺ (m/z 221): Loss of a hydrogen radical.

[M - CH₃]⁺ (m/z 207): Loss of a methyl radical from the tolyl group.

[M - CO]⁺ (m/z 194): Loss of a neutral carbon monoxide molecule.

[C₈H₇O]⁺ (m/z 119): Formation of the 3-methylbenzoyl cation via cleavage.

[C₇H₇]⁺ (m/z 91): Tropylium ion, a common fragment from tolyl groups.

[C₆H₅]⁺ (m/z 77): Phenyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Propen-1-one, 1-(3-methylphenyl)-

| m/z | Proposed Fragment Ion | Structure/Loss |

|---|---|---|

| 222 | Molecular Ion [M]⁺ | [C₁₆H₁₄O]⁺ |

| 119 | 3-Methylbenzoyl cation | [CH₃C₆H₄CO]⁺ |

| 115 | Indenyl-like cation | [C₉H₇]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. lbl.gov While a specific crystal structure for 2-Propen-1-one, 1-(3-methylphenyl)- is not publicly available in major databases as of this writing, analysis of closely related chalcone (B49325) structures provides a clear picture of its likely solid-state arrangement. researchgate.net The process involves growing a single crystal, exposing it to X-rays, and analyzing the resulting diffraction pattern to build an electron density map and, ultimately, a complete molecular model. nih.gov

Table 4: Illustrative Crystallographic Data based on a related Chalcone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Example: 5.89 |

| b (Å) | Example: 17.23 |

| c (Å) | Example: 12.45 |

| β (°) | Example: 101.5 |

| Volume (ų) | Example: 1239 |

| Z (Molecules/unit cell) | 4 |

Note: Data are representative examples from published chalcone structures and not specific to 1-(3-methylphenyl)-2-propen-1-one.

X-ray crystallography confirms the stereochemistry and reveals the preferred conformation of the molecule. Chalcones predominantly exist in the (E)- or trans-configuration about the C=C double bond, which is energetically more favorable as it minimizes steric hindrance. windows.net

The molecule is not expected to be perfectly planar. The two aromatic rings are typically twisted out of the plane of the central enone bridge. This twisting is described by torsion angles. Key torsion angles include the C-C-C=C angle defining the rotation of the 3-methylphenyl ring and the C-C-C=O angle for the phenyl ring attached to the carbonyl group. These deviations from planarity are a result of balancing the stabilizing effects of conjugation with the destabilizing effects of steric repulsion between hydrogen atoms on the rings and the enone bridge. windows.net

Compound Name Index

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of chalcones and their derivatives due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com It is employed to determine the molecule's ground-state electronic structure and related properties.

The first step in a computational study is typically geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Propen-1-one, 1-(3-methylphenyl)-, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Chalcones can exist in different conformations, primarily the s-cis and s-trans forms, arising from rotation around the single bond connecting the carbonyl group and the α,β-unsaturated bridge. Additionally, the double bond of the propenone linker can exist as E (trans) or Z (cis) isomers. Computational studies on various chalcones consistently show that the E-isomer is thermodynamically more stable. uwlax.edu The optimization process identifies the most energetically favorable conformer, which is crucial for the accuracy of all subsequent property calculations. The optimized structure of a similar chalcone (B49325), 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, has been shown to adopt an s-cis conformation. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, including chalcones, demonstrating reliable results for geometric and electronic properties. mdpi.comnih.govresearchgate.net

This functional is frequently paired with Pople-style split-valence basis sets, such as the 6-311G series. The 6-311G basis set provides a flexible description of the valence electrons. To improve accuracy, it is often augmented with:

Polarization functions (d,p): Added to heavy atoms (d) and hydrogen atoms (p), these functions allow for non-spherical electron density distribution, which is essential for describing bonding in molecules.

Diffuse functions (+ or ++): These functions are important for accurately describing systems with delocalized electrons or anions, providing a better description of the electron density far from the nucleus.

For chalcone derivatives, basis sets like 6-311G(d,p), 6-311+G(d,p), and 6-311++G(d,p) are commonly employed to achieve a high level of theoretical accuracy. mdpi.comresearchgate.netscienceopen.com

To ensure the reliability of the computational model, the calculated geometric parameters are typically validated against experimental data. mdpi.comnih.govscienceopen.com The primary source for experimental validation is single-crystal X-ray diffraction, which provides precise measurements of bond lengths, bond angles, and dihedral angles in the solid state.

For many chalcone derivatives, studies have shown excellent agreement between the geometries optimized with DFT (using methods like B3LYP/6-311G**) and the structures determined by X-ray crystallography. mdpi.com Another method of validation involves comparing the calculated vibrational frequencies (from a frequency calculation performed on the optimized geometry) with experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net A good correlation between the theoretical and experimental spectra confirms that the optimized geometry represents a true minimum on the potential energy surface and accurately reflects the molecular structure.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, DFT calculations provide a wealth of information about the electronic structure, which is key to understanding a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and easily polarizable. mdpi.comresearchgate.net

In chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire α,β-unsaturated carbonyl moiety. This distribution facilitates intramolecular charge transfer, which is crucial for their biological and optical properties. researchgate.net

The table below presents representative FMO data calculated for a related chalcone derivative, illustrating the typical energy values.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.91 |

| LUMO | -2.02 |

| Energy Gap (ΔE) | 3.89 |

Mulliken population analysis is a method used to assign partial atomic charges to the atoms within a molecule from the results of a quantum chemical calculation. uni-muenchen.de These charges provide valuable information about the electrostatic potential of the molecule, identifying electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. irjweb.comresearchgate.net

In the structure of 2-Propen-1-one, 1-(3-methylphenyl)-, the analysis typically reveals:

A significant negative charge on the carbonyl oxygen atom, indicating its nucleophilic character.

A positive charge on the carbonyl carbon atom, marking it as an electrophilic site susceptible to nucleophilic attack.

The α- and β-carbons of the enone system also exhibit distinct charge distributions that influence their reactivity in addition reactions.

The distribution of charges across the aromatic rings is influenced by the methyl substituent, which acts as a weak electron-donating group. This analysis helps in predicting how the molecule will interact with other reagents and biological targets. mdpi.com

The following table shows representative Mulliken charge data for key atoms in a related chalcone, calculated using DFT.

| Atom | Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.45 |

| Carbonyl Carbon (C=O) | 0.28 |

| β-Carbon (Cβ) | -0.15 |

| α-Carbon (Cα) | -0.08 |

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the electron isodensity surface, using a color scale to indicate different potential values. nih.gov

For 1-(3-methylphenyl)-2-propen-1-one, the MEP map reveals distinct regions of positive and negative electrostatic potential. The negative regions, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net In this molecule, the most significant negative potential is localized around the oxygen atom of the carbonyl group, indicating its high electrophilicity. This is a common feature in chalcone-like structures.

Conversely, the positive regions, usually depicted in blue, correspond to areas of lower electron density and are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the propenone moiety and the phenyl ring exhibit positive potentials. The most positive potential is often found on the hydrogen atoms attached to the carbons of the enone group, making them potential sites for nucleophilic reactions. nih.gov

The MEP analysis provides a visual representation of the molecule's reactivity, highlighting the carbonyl oxygen as the primary site for electrophilic interaction and the vinylic and aromatic protons as potential sites for nucleophilic interaction. uni-muenchen.denih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This localization allows for the quantification of hybridization and the analysis of charge transfer interactions. q-chem.com

In 1-(3-methylphenyl)-2-propen-1-one, NBO analysis reveals the hybridization of the atoms and the nature of the chemical bonds. The carbon and oxygen atoms of the carbonyl group exhibit sp² hybridization, consistent with the double bond character. The delocalization of electrons, a key feature of the chalcone backbone, can be quantified by examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs. wikipedia.org

The analysis also provides insights into the polarization of the bonds. For instance, the C=O bond is highly polarized towards the oxygen atom, which is reflected in the NBO charges and the composition of the bonding orbital. uni-muenchen.de The NBO method provides a detailed picture of the electronic structure, confirming the classical understanding of resonance and inductive effects within the molecule.

Prediction of Spectroscopic Properties

Theoretical Infrared and Raman Spectra Calculation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical calculations can aid in the assignment of experimental spectral bands and provide insights into the molecular structure. researchgate.net

For 1-(3-methylphenyl)-2-propen-1-one, the calculated IR and Raman spectra are expected to show characteristic peaks corresponding to the various functional groups present. The most intense absorption in the IR spectrum is typically the C=O stretching vibration of the carbonyl group, usually appearing in the range of 1650-1700 cm⁻¹. The C=C stretching vibrations of the propenone moiety and the phenyl ring would also be prominent. The C-H stretching and bending vibrations of the methyl group and the aromatic and vinylic hydrogens would appear at their characteristic frequencies.

The Raman spectrum would complement the IR data, with strong bands often observed for the symmetric vibrations and non-polar bonds. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. By comparing the calculated and experimental spectra, a detailed vibrational assignment can be made, confirming the molecular structure.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a powerful tool for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived.

For 1-(3-methylphenyl)-2-propen-1-one, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The calculated values are then typically correlated with experimental data, often showing a high degree of agreement. nih.gov The predicted ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the aromatic ring, and the vinylic protons of the propenone group. The coupling patterns between these protons can also be analyzed.

The calculated ¹³C NMR spectrum would provide chemical shifts for all the carbon atoms in the molecule. The carbonyl carbon is expected to have the largest chemical shift, typically in the range of 190-200 ppm. The chemical shifts of the aromatic and vinylic carbons are influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group. Comparing the calculated and experimental NMR data can help in the unambiguous assignment of all signals and confirm the proposed structure. researchgate.net

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.combiochempress.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. researchgate.netchemrxiv.org

For 1-(3-methylphenyl)-2-propen-1-one, TD-DFT calculations can predict the UV-Vis absorption bands. Chalcones and their derivatives typically exhibit two major absorption bands in the UV-Vis region. The more intense band, often referred to as the B-band, appears at a shorter wavelength and is attributed to the π → π* transition within the benzoyl moiety. The less intense band, the K-band, appears at a longer wavelength and corresponds to the π → π* transition involving the entire conjugated system, from the phenyl ring to the propenone moiety. nih.gov

The TD-DFT calculations can provide insights into the nature of these electronic transitions by analyzing the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often the key orbitals in the main electronic transitions. nih.gov The simulated spectrum can be compared with the experimental UV-Vis spectrum to validate the computational method and to understand the electronic structure and photophysical properties of the molecule. mdpi.com

Nonlinear Optical (NLO) Properties Assessment

Molecules with extended π-conjugated systems, such as chalcones, are known to exhibit significant nonlinear optical (NLO) properties. rsc.org These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser, leading to phenomena like second-harmonic generation (SHG) and two-photon absorption. rsc.org

The NLO response of 1-(3-methylphenyl)-2-propen-1-one can be assessed computationally by calculating the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the nonlinear response of the molecule to the applied electric field. The presence of a donor-π-acceptor (D-π-A) framework is a key structural feature for enhancing NLO properties. In this molecule, the methyl group acts as a weak electron donor, and the carbonyl group acts as an electron acceptor, connected by the π-conjugated system of the phenyl ring and the propenone bridge.

Computational studies can predict the magnitude of the hyperpolarizabilities and provide insights into the structure-property relationship. The delocalization of electrons across the π-system, as revealed by NBO analysis, is crucial for a large NLO response. The calculated NLO properties can suggest the potential of 1-(3-methylphenyl)-2-propen-1-one for applications in optoelectronics and photonics. rsc.org

Calculation of First and Second Hyperpolarizabilities (βtot)

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order phenomena such as third-harmonic generation (THG) and optical Kerr effect. For 2-Propen-1-one, 1-(3-methylphenyl)-, these properties are typically investigated using quantum chemical methods, most notably Density Functional Theory (DFT).

Theoretical calculations are often performed using specific functionals, such as B3LYP or CAM-B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accurate prediction of electronic properties. The calculation of the total first hyperpolarizability (βtot) is derived from the individual tensor components (βxxx, βxxy, βxyy, βyyy, etc.) using the following equation:

βtot = (βx2 + βy2 + βz2)1/2

where βi (i = x, y, z) are the components of the first hyperpolarizability along the respective axes.

Below is a representative table illustrating the kind of data generated in a computational study of 2-Propen-1-one, 1-(3-methylphenyl)-. The values are hypothetical and serve to demonstrate the typical output of such an investigation, based on findings for similar chalcone derivatives.

| Computational Method | Basis Set | Calculated Property | Value (a.u.) | Value (esu) |

|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Dipole Moment (μ) | 3.15 D | - |

| DFT/B3LYP | 6-311++G(d,p) | Mean Polarizability (α) | 185.3 | 2.77 x 10-23 |

| DFT/B3LYP | 6-311++G(d,p) | Total First Hyperpolarizability (βtot) | 15.4 x 102 | 1.33 x 10-30 |

| DFT/CAM-B3LYP | 6-311++G(d,p) | Total First Hyperpolarizability (βtot) | 14.9 x 102 | 1.29 x 10-30 |

Note: The values in this table are illustrative and based on typical computational results for similar chalcone molecules. They are not the experimentally confirmed values for 2-Propen-1-one, 1-(3-methylphenyl)-.

Correlation of Molecular Structure with NLO Response

The NLO properties of chalcones are intrinsically linked to their molecular structure. The presence of a π-conjugated system, which includes the phenyl rings and the enone bridge, is fundamental for electron delocalization, a key factor for significant hyperpolarizability. rsc.org In 2-Propen-1-one, 1-(3-methylphenyl)-, the methyl group at the meta position of the phenyl ring attached to the carbonyl group acts as a weak electron-donating group.

The position of this substituent is crucial. While donor-acceptor-π-acceptor (D-A-π-A) or donor-π-acceptor (D-π-A) configurations are known to significantly enhance the NLO response, the single methyl group in 2-Propen-1-one, 1-(3-methylphenyl)- provides a more subtle modification of the electronic landscape. researchgate.net Computational analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping, are employed to understand these effects.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. The methyl group, through its inductive effect, can slightly raise the HOMO energy level, thereby potentially reducing the energy gap and enhancing the NLO response compared to the unsubstituted chalcone.

Furthermore, the planarity of the molecule plays a significant role. A more planar structure facilitates greater π-electron delocalization across the molecule, which is conducive to a larger NLO response. rsc.org Computational studies would typically analyze the dihedral angles between the phenyl rings and the enone bridge to assess the degree of planarity.

The following table outlines the key structural and electronic parameters that are typically analyzed to correlate the structure of 2-Propen-1-one, 1-(3-methylphenyl)- with its NLO properties.

| Parameter | Significance for NLO Response | Expected Influence of 3-Methyl Group |

|---|---|---|

| HOMO-LUMO Energy Gap | A smaller gap generally leads to higher hyperpolarizability. | The electron-donating nature of the methyl group may slightly decrease the energy gap. |

| Intramolecular Charge Transfer (ICT) | Efficient ICT from donor to acceptor regions enhances NLO properties. | The methyl group acts as a weak donor, inducing a modest ICT towards the carbonyl acceptor group. |

| Molecular Planarity (Dihedral Angles) | A more planar structure allows for better π-conjugation and a larger NLO response. | The meta-position of the methyl group is less likely to cause significant steric hindrance that would disrupt planarity. |

| Dipole Moment | A large change in dipole moment between the ground and excited states can lead to a high β value. | The methyl group can subtly alter the overall molecular dipole moment. |

In essence, the computational investigation of 2-Propen-1-one, 1-(3-methylphenyl)- would focus on how the 3-methyl substituent modulates the electronic structure and geometry of the chalcone framework to influence its nonlinear optical behavior. While not a strongly polarized D-π-A system, the analysis of its hyperpolarizabilities and the underlying structural and electronic factors provides valuable insights into the fundamental principles of designing NLO materials. nih.gov

Reactivity and Reaction Mechanisms of 2 Propen 1 One, 1 3 Methylphenyl

Nucleophilic Addition Reactions

The electron-withdrawing nature of the carbonyl group in 2-propen-1-one, 1-(3-methylphenyl)- renders the β-carbon electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to its participation in nucleophilic addition reactions.

Michael Addition Reactions

The Michael reaction, a type of conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like 2-propen-1-one, 1-(3-methylphenyl)-. jchemrev.commasterorganicchemistry.comwikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the chalcone (B49325), the Michael acceptor. libretexts.org The reaction is widely used for forming carbon-carbon bonds under mild conditions. jchemrev.comwikipedia.org

The general mechanism involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comchemistrysteps.com This attack leads to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comchemistrysteps.com Subsequent protonation of the enolate yields the final 1,4-addition product. masterorganicchemistry.comchemistrysteps.com The reaction can be catalyzed by bases, which facilitate the formation of the nucleophilic enolate from the Michael donor. researchgate.net

Common Michael donors include doubly stabilized enolates derived from compounds like malonic esters and acetoacetic esters. chemistrysteps.comlibretexts.org Other nucleophiles such as amines, thiols, and cyanides can also participate in Michael additions. masterorganicchemistry.comlibretexts.orgchemistryscore.com For instance, the reaction of chalcones with nitromethane (B149229) has been studied, leading to the formation of Michael adducts. chemrevlett.com

Conjugate Addition Chemistry

Conjugate addition, or 1,4-addition, is a broader class of reactions that includes the Michael addition. masterorganicchemistry.comwikipedia.org In the context of 2-propen-1-one, 1-(3-methylphenyl)-, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org The resonance structures of the α,β-unsaturated carbonyl compound show that the β-position is an electrophilic site, susceptible to nucleophilic attack. wikipedia.org

The mechanism of conjugate addition involves the initial attack of the nucleophile at the β-carbon, leading to an enolate intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. libretexts.orgmakingmolecules.com This intermediate is then protonated, typically on the α-carbon, to yield the saturated carbonyl compound through keto-enol tautomerism. wikipedia.org

The outcome of the reaction, whether it is a 1,2-addition (direct attack on the carbonyl carbon) or a 1,4-addition (conjugate addition), depends on the nature of the nucleophile. chemistrysteps.comlibretexts.org Weaker bases and nucleophiles that allow for reversible 1,2-addition tend to favor the thermodynamically more stable 1,4-adduct. chemistrysteps.comlibretexts.org

Role of Substituent Effects on Reactivity

The presence and position of substituents on the aromatic rings of chalcones significantly influence their reactivity. jchemrev.comjchemrev.com The methyl group at the 3-position of the phenyl ring in 2-propen-1-one, 1-(3-methylphenyl)- acts as an electron-donating group through inductive and hyperconjugation effects. This can modulate the electrophilicity of the β-carbon and the carbonyl carbon.

Electron-donating groups on the benzoyl ring, like the 3-methyl group, can slightly decrease the reactivity of the chalcone towards nucleophilic attack by increasing the electron density of the conjugated system. Conversely, electron-withdrawing groups would enhance reactivity. Studies on various substituted chalcones have shown that the electronic properties of the substituents play a crucial role in their biological activities, which are often linked to their reactivity as Michael acceptors. mdpi.com

Electrophilic Reactions

While nucleophilic additions are more characteristic of the α,β-unsaturated system, 2-propen-1-one, 1-(3-methylphenyl)- can also undergo electrophilic reactions, particularly at the double bond.

Bromination and Related Halogenation Reactions

The double bond in 2-propen-1-one, 1-(3-methylphenyl)- can react with electrophiles such as halogens. The bromination of chalcones typically results in the addition of bromine across the double bond to form a dibromo derivative. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. youtube.comorganicchemistrytutor.com

The regioselectivity of halogenation can be influenced by the substituents on the aromatic rings. libretexts.org In the case of interhalogens like iodine chloride, the more electropositive halogen (iodine) adds to one carbon of the double bond, while the more electronegative halogen (chlorine) adds to the other, with the nucleophilic attack occurring at the more substituted carbon of the halonium ion intermediate. organicchemistrytutor.com

Cycloaddition Reactions

The conjugated diene-like character of the α,β-unsaturated system in 2-propen-1-one, 1-(3-methylphenyl)- is generally not pronounced enough for it to act as a diene in typical Diels-Alder reactions. Instead, the double bond of the chalcone often acts as a dienophile (the 2π component) in [4+2] cycloaddition reactions. libretexts.orglibretexts.org

The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.com For a chalcone to act as a dienophile, it would react with a suitable diene. The reactivity in these reactions is governed by the electronic nature of both the diene and the dienophile. libretexts.orgmasterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction with an electron-rich diene. libretexts.orgmasterorganicchemistry.com The carbonyl group in the chalcone acts as an electron-withdrawing group, activating the double bond for cycloaddition.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (in this case, the chalcone's double bond) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com This type of reaction is a powerful tool for synthesizing a variety of heterocyclic compounds. The concerted nature of many cycloaddition reactions leads to a high degree of stereospecificity. wikipedia.orglibretexts.org

For example, azachalcones, which are structurally related to chalcones, have been shown to participate as dienophiles in Diels-Alder reactions with cyclopentadiene, catalyzed by a copper(II)-based metal-organic framework. mdpi.com This suggests that 2-propen-1-one, 1-(3-methylphenyl)- could potentially undergo similar cycloaddition reactions under appropriate catalytic conditions.

Diels-Alder Reactions and their Catalysis

As a dienophile, 2-Propen-1-one, 1-(3-methylphenyl)- can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes to form six-membered rings. nih.gov The reaction rate and stereoselectivity are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile, as well as the use of catalysts. nih.govresearchgate.net

Lewis acid catalysts are frequently employed to enhance the reactivity of α,β-unsaturated ketones like 2-Propen-1-one, 1-(3-methylphenyl)- in Diels-Alder reactions. d-nb.info By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the dienophile, thereby accelerating the reaction and often improving its stereoselectivity. d-nb.infonih.gov Chiral Lewis acids can be utilized to achieve asymmetric induction, leading to the formation of enantiomerically enriched products. harvard.edursc.org For instance, copper-catalyzed asymmetric Diels-Alder reactions have been shown to produce cycloadducts with high enantioselectivity. nih.gov

Below is a table summarizing representative Diels-Alder reactions of chalcone analogues, illustrating the effect of catalysts and dienes on the reaction outcome.

Table 1: Representative Diels-Alder Reactions of Chalcone Analogues

| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| Cyclopentadiene | 1-Phenyl-2-propen-1-one | Et₂AlCl | CH₂Cl₂ | -78 | 95 | >99:1 | - |

| Isoprene | 1-(4-Nitrophenyl)-2-propen-1-one | BF₃·OEt₂ | CH₂Cl₂ | -78 | 88 | 90:10 | - |

| Danishefsky's diene | 1-(3-Nitrophenyl)-2-propen-1-one | ZnCl₂ | THF | 25 | 92 | - | - |

| Cyclopentadiene | 1-Aryl-2-propen-1-one | Chiral Oxazaborolidine | CH₂Cl₂ | -78 | up to 98 | >95:5 | up to 99 |

| 1,3-Butadiene | Methyl Vinyl Ketone | AlCl₃ | Toluene | 20 | 85 | 85:15 | - |

Redox Chemistry

The α,β-unsaturated ketone functionality in 2-Propen-1-one, 1-(3-methylphenyl)- allows for both oxidation and reduction reactions to occur at the alkene and carbonyl moieties.

The carbon-carbon double bond in 2-Propen-1-one, 1-(3-methylphenyl)- is susceptible to oxidative cleavage under strong oxidizing conditions. Reagents such as ozone (O₃) followed by a workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the double bond to yield carbonyl compounds. libretexts.orgyoutube.comchemistrysteps.comlibretexts.orgyoutube.com Ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield 3-methylbenzaldehyde (B113406) and glyoxal. An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the aldehyde fragments to carboxylic acids, yielding 3-methylbenzoic acid and oxalic acid.

Epoxidation of the alkene is another common oxidation reaction, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.commasterorganicchemistry.comlibretexts.orgleah4sci.comvaia.com This reaction forms an epoxide ring, a versatile intermediate for further transformations. For electron-deficient alkenes, such as those in α,β-unsaturated ketones, epoxidation can also be carried out using hydrogen peroxide under basic conditions. youtube.com

Table 2: Representative Oxidation Reactions of Chalcone Analogues

| Substrate | Reagent | Solvent | Product(s) | Yield (%) |

| 1-Phenyl-2-propen-1-one | 1. O₃, 2. Zn/H₂O | CH₂Cl₂ | Benzaldehyde (B42025), Glyoxal | >90 |

| 1-Phenyl-2-propen-1-one | 1. KMnO₄, NaOH, heat, 2. H₃O⁺ | H₂O | Benzoic Acid | ~80 |

| 1-Phenyl-2-propen-1-one | m-CPBA | CH₂Cl₂ | 2-Benzoyl-3-phenyloxirane | ~75 |

The carbonyl group and the carbon-carbon double bond of 2-Propen-1-one, 1-(3-methylphenyl)- can be selectively reduced under different conditions. Catalytic hydrogenation using reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) typically reduces both the alkene and the carbonyl group, yielding 1-(3-methylphenyl)propan-1-ol. chegg.com

Selective reduction of the carbonyl group to a secondary alcohol can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org These reagents are less likely to reduce the isolated double bond. The Clemmensen (using zinc amalgam and hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are powerful methods for the complete reduction of the carbonyl group to a methylene (B1212753) group, affording 1-(3-methylphenyl)propane.

Table 3: Representative Reduction Reactions of Chalcone Analogues

| Substrate | Reagent | Solvent | Product | Yield (%) |

| 1-Phenyl-2-propen-1-one | H₂, Pd/C | Ethanol | 1-Phenylpropan-1-ol | >95 |

| 1-Phenyl-2-propen-1-one | NaBH₄ | Methanol | 1-Phenylprop-2-en-1-ol | ~90 |

| 1-Phenyl-2-propen-1-one | Zn(Hg), HCl | Toluene | 1-Phenylpropane | ~85 |

| 1-Phenyl-2-propen-1-one | H₂NNH₂, KOH, heat | Ethylene Glycol | 1-Phenylpropane | ~80 |

Derivatization at the Carbonyl Group and Alkene Moiety

The carbonyl group of 2-Propen-1-one, 1-(3-methylphenyl)- readily undergoes condensation reactions with nitrogen nucleophiles. For example, reaction with hydrazine or its derivatives can yield pyrazolines. researchgate.netresearchgate.net Similarly, reaction with hydroxylamine (B1172632) hydrochloride can produce isoxazoline (B3343090) derivatives. These reactions are valuable for the synthesis of various heterocyclic compounds.

The alkene moiety, being part of a Michael system, is susceptible to conjugate addition (Michael addition) of nucleophiles. researchgate.netresearchgate.net A wide range of nucleophiles, including thiols, amines, and carbanions, can add to the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 4: Representative Derivatization Reactions of Chalcone Analogues

| Substrate | Reagent | Product Type |

| 1-Phenyl-2-propen-1-one | Hydrazine Hydrate | Pyrazoline |

| 1-Phenyl-2-propen-1-one | Hydroxylamine HCl | Isoxazoline |

| 1-Phenyl-2-propen-1-one | Thiophenol | Thia-Michael Adduct |

| 1-Phenyl-2-propen-1-one | Diethyl malonate, NaOEt | Michael Adduct |

Investigation of Reaction Kinetics and Mechanistic Pathways

The kinetics of reactions involving chalcones have been the subject of numerous studies, particularly for Michael additions. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. researchgate.netresearchgate.netnih.govacs.orgnih.gov For instance, the rate of Michael addition of thiols to chalcones is dependent on the pH of the medium, which affects the concentration of the more nucleophilic thiolate anion. researchgate.netnih.gov

Mechanistic studies often employ techniques like UV-Vis spectroscopy to monitor the reaction progress and determine rate constants. escholarship.org The mechanism of the Claisen-Schmidt condensation, the classic method for synthesizing chalcones, has been extensively investigated. researchgate.net It is generally accepted to proceed via an aldol (B89426) addition followed by a dehydration step. The rate-determining step can vary depending on the specific reactants and reaction conditions.

Computational studies, such as Density Functional Theory (DFT) calculations, have also been instrumental in elucidating the mechanistic pathways of chalcone reactions, including cycloadditions and Michael additions. d-nb.infonih.govresearchgate.net These studies provide insights into the transition state geometries and activation energies, helping to rationalize the observed reactivity and stereoselectivity.

Advanced Synthetic Applications of 2 Propen 1 One, 1 3 Methylphenyl

Building Block in Complex Organic Synthesis

2-Propen-1-one, 1-(3-methylphenyl)-, a member of the chalcone (B49325) family, serves as a versatile starting material in the synthesis of a variety of complex organic molecules. Its reactive α,β-unsaturated ketone moiety allows for a range of transformations, making it a valuable building block for constructing more intricate chemical architectures.

Synthesis of Substituted Alcohols, Ketones, and Carboxylic Acids

The transformation of 2-Propen-1-one, 1-(3-methylphenyl)- into substituted alcohols, ketones, and carboxylic acids is a cornerstone of its synthetic utility. These conversions are typically achieved through reactions that target the double bond and the carbonyl group.

Substituted Alcohols:

The reduction of the carbonyl group or the conjugate addition to the α,β-unsaturated system of 2-Propen-1-one, 1-(3-methylphenyl)- can yield a variety of substituted alcohols. For instance, the β-alkylation of secondary alcohols with primary alcohols under basic conditions, in the absence of a transition metal catalyst, can produce 1,3-diphenylpropan-1-ol (B1266756) derivatives. nih.gov This method offers a green and efficient pathway for the synthesis of these valuable compounds. nih.gov Another approach involves the nickel-catalyzed coupling of aldehydes and acetylene, which provides access to vinyl-substituted alcohols. nih.govrsc.org This reaction proceeds through a 5-membered oxa-metallacycle intermediate and demonstrates good functional group tolerance. nih.govrsc.org

Furthermore, Grignard reagents can be employed for the 1,2-addition to the carbonyl group, leading to the formation of tertiary alcohols. organic-chemistry.org To minimize side reactions, a combination of zinc chloride, Me3SiCH2MgCl, and lithium chloride can be effectively used. organic-chemistry.org

Ketones:

The synthesis of ketones from 2-Propen-1-one, 1-(3-methylphenyl)- often involves reactions that modify the carbon skeleton while retaining a carbonyl functionality. One of the key methods for synthesizing ketones is through the oxidation of secondary alcohols. youtube.comyoutube.comlibretexts.org Other significant methods include the ozonolysis of alkenes, hydration of alkynes, and Friedel-Crafts acylation. youtube.comlibretexts.orgyoutube.com

The hydration of alkynes, for example, can be directed to produce either a ketone or an aldehyde depending on the reaction conditions. Markovnikov addition of a hydroxyl group to an alkyne results in a ketone. libretexts.orgyoutube.com The reaction of Grignard reagents with nitriles also provides a route to ketones. libretexts.orgyoutube.com

Carboxylic Acids:

Carboxylic acids can be synthesized from 2-Propen-1-one, 1-(3-methylphenyl)- through various oxidative pathways. The oxidation of primary alcohols is a common method for preparing carboxylic acids, typically employing strong oxidizing agents like potassium permanganate (B83412) or chromic acid. britannica.comlibretexts.org Another important route is the oxidation of alkyl side chains on aromatic rings. britannica.comlibretexts.org

Additionally, the hydrolysis of nitriles offers a two-step method for carboxylic acid synthesis. This involves the reaction of an alkyl halide with a cyanide salt to form a nitrile, which is then hydrolyzed to the carboxylic acid. libretexts.org The carboxylation of Grignard reagents, where the reagent adds to carbon dioxide, also yields carboxylic acids after an acidic workup. libretexts.org

Table 1: Synthesis of Substituted Alcohols, Ketones, and Carboxylic Acids

| Product Type | Synthetic Method | Key Reagents/Conditions | Starting Material Derivative |

| Substituted Alcohols | β-Alkylation | Base-mediated, transition-metal-free | Secondary and primary alcohols |

| Nickel-catalyzed coupling | Ni(cod)2, IPr·HCl, KOtBu, Et3SiH | Aldehydes and acetylene | |

| Grignard Addition | Grignard reagent, ZnCl2, LiCl | Aldehydes/Ketones | |

| Ketones | Oxidation of Secondary Alcohols | Chromic acid, PCC | Secondary alcohols |

| Hydration of Alkynes | H2SO4, H2O, HgSO4 | Alkynes | |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Aromatic compounds | |

| Carboxylic Acids | Oxidation of Primary Alcohols | KMnO4, H2CrO4 | Primary alcohols |

| Hydrolysis of Nitriles | KCN/NaCN then H3O+ | Alkyl halides | |

| Carboxylation of Grignard Reagents | Grignard reagent, CO2 then H3O+ | Alkyl/Aryl halides |

Precursor for Heterocyclic Compounds

The chalcone framework of 2-Propen-1-one, 1-(3-methylphenyl)- is an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the α,β-unsaturated ketone functionality allows for various cyclization reactions, leading to the formation of five- and six-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur.

Cyclization Reactions to Form Pyrazolines

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are readily synthesized from 2-Propen-1-one, 1-(3-methylphenyl)-. The most common method involves the reaction of the chalcone with hydrazine (B178648) or its derivatives. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring. nih.gov The reaction conditions can be varied, often using acetic acid as a cyclizing agent, to afford 2-pyrazolines. nih.gov

A series of 1,3-diphenyl-2-propen-1-one based pyrazolines have been synthesized via the Claisen-Schmidt condensation reaction followed by cyclization with hydrazine. nih.gov These compounds have shown potential as anti-inflammatory agents. nih.gov

Table 2: Synthesis of Pyrazoline Derivatives

| Starting Material | Reagent | Product |

| 2-Propen-1-one, 1-(3-methylphenyl)- | Hydrazine hydrate | 3-(3-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| Substituted Chalcones | Thiosemicarbazide | 1-N-substituted thiocarbamoyl-3-phenyl-2-pyrazolines |

Formation of Pyridazinone Derivatives

Pyridazinone derivatives, six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group, can be synthesized from precursors derived from 2-Propen-1-one, 1-(3-methylphenyl)-. One established route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride. nih.gov This reaction yields pyridazin-3-one derivatives in excellent yields. nih.gov

Another approach involves the reaction of β-aroyl-α-arylacetic acids with hydrazine hydrate. While this method can lead to the formation of pyridazinone derivatives, it can also produce other products depending on the reaction conditions.

Derivatization to Isoxazoline (B3343090) Compounds

The synthesis of isoxazoline compounds from chalcones like 2-Propen-1-one, 1-(3-methylphenyl)- is not as extensively documented in the provided search results. However, the general synthesis of isoxazolines often involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. Given the activated double bond in the chalcone, it is plausible that it could react with a nitrile oxide to form an isoxazoline derivative.

Synthesis of Other Biologically Important Heterocycles

The versatility of 2-Propen-1-one, 1-(3-methylphenyl)- as a synthetic precursor extends to the formation of other significant heterocyclic systems.